molecular formula C11H14ClN3O B2600421 3-(2-methoxyphenyl)-4-methyl-1H-pyrazol-5-amine hydrochloride CAS No. 1106569-46-3

3-(2-methoxyphenyl)-4-methyl-1H-pyrazol-5-amine hydrochloride

Cat. No.: B2600421
CAS No.: 1106569-46-3
M. Wt: 239.7
InChI Key: LOSBITLZIDHXLE-UHFFFAOYSA-N
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Description

3-(2-methoxyphenyl)-4-methyl-1H-pyrazol-5-amine hydrochloride is an organic compound with the molecular formula C10H12ClN3O It is a derivative of pyrazole, a five-membered heterocyclic compound containing three carbon atoms and two adjacent nitrogen atoms in the ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methoxyphenyl)-4-methyl-1H-pyrazol-5-amine hydrochloride typically involves the reaction of 2-methoxyphenylhydrazine with an appropriate β-ketoester under acidic conditions to form the pyrazole ring. The resulting intermediate is then subjected to further reactions to introduce the amine and methyl groups at the desired positions on the pyrazole ring. The final step involves the formation of the hydrochloride salt by treating the free base with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing the use of hazardous reagents and solvents. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the environmental impact of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(2-methoxyphenyl)-4-methyl-1H-pyrazol-5-amine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups on the pyrazole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce different substituents on the aromatic ring or the pyrazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired reaction proceeds efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives with potentially useful properties.

Scientific Research Applications

3-(2-methoxyphenyl)-4-methyl-1H-pyrazol-5-amine hydrochloride has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological or inflammatory conditions.

    Biological Studies: It can serve as a probe or ligand in studies investigating the biological activity of pyrazole derivatives.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(2-methoxyphenyl)-4-methyl-1H-pyrazol-5-amine hydrochloride depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would require detailed studies, including molecular docking and biochemical assays, to elucidate.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(2-methoxyphenyl)-4-methyl-1H-pyrazol-5-amine hydrochloride include other pyrazole derivatives with different substituents on the aromatic ring or the pyrazole ring. Examples include:

  • 3-(2-methoxyphenyl)-1H-pyrazol-5-amine
  • 4-methyl-1H-pyrazol-5-amine
  • 3-(2-chlorophenyl)-4-methyl-1H-pyrazol-5-amine

Uniqueness

The uniqueness of this compound lies in its specific combination of substituents, which can confer distinct chemical and biological properties. This makes it a valuable compound for exploring new chemical space and developing novel applications in various fields.

Properties

IUPAC Name

5-(2-methoxyphenyl)-4-methyl-1H-pyrazol-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O.ClH/c1-7-10(13-14-11(7)12)8-5-3-4-6-9(8)15-2;/h3-6H,1-2H3,(H3,12,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOSBITLZIDHXLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NN=C1N)C2=CC=CC=C2OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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